molecular formula C12H14N2OS B11972481 5,6,7,8-Tetrahydro-2,7-dimethyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one CAS No. 95211-46-4

5,6,7,8-Tetrahydro-2,7-dimethyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one

Cat. No.: B11972481
CAS No.: 95211-46-4
M. Wt: 234.32 g/mol
InChI Key: WCXZYDAAYHPZCD-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-2,7-dimethyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its fused ring structure. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-2,7-dimethyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiophene Ring: This can be achieved through cyclization reactions involving thiophene derivatives.

    Pyrimidine Ring Construction: This step often involves the condensation of appropriate amines with carbonyl compounds.

    Methylation: Introduction of methyl groups can be done using methylating agents such as methyl iodide under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the ring systems.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions might include the use of strong bases or acids, depending on the nature of the substituent being introduced.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, it might be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, such as anti-inflammatory or anticancer activities.

Industry

Industrially, it could be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Compounds like benzothiophene itself or its various substituted forms.

    Pyrimidine Derivatives: Compounds such as 2,4-diaminopyrimidine or 5-fluorouracil.

Uniqueness

The uniqueness of 5,6,7,8-Tetrahydro-2,7-dimethyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one lies in its specific fused ring structure and the presence of both sulfur and nitrogen atoms, which can impart unique chemical and biological properties.

Properties

CAS No.

95211-46-4

Molecular Formula

C12H14N2OS

Molecular Weight

234.32 g/mol

IUPAC Name

2,7-dimethyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C12H14N2OS/c1-6-3-4-8-9(5-6)16-12-10(8)11(15)13-7(2)14-12/h6H,3-5H2,1-2H3,(H,13,14,15)

InChI Key

WCXZYDAAYHPZCD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)NC(=N3)C

Origin of Product

United States

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